REACTION_CXSMILES
|
C[O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[N:9]=[C:8]([C:13]1[CH:18]=[CH:17][CH:16]=[C:15]([N+:19]([O-:21])=[O:20])[CH:14]=1)[NH:7][C:6]2=[O:22].B(Br)(Br)Br.C([O-])(O)=O.[Na+]>C(Cl)Cl>[OH:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[N:9]=[C:8]([C:13]1[CH:18]=[CH:17][CH:16]=[C:15]([N+:19]([O-:21])=[O:20])[CH:14]=1)[NH:7][C:6]2=[O:22] |f:2.3|
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Name
|
6-methoxy-2-(3-nitrophenyl)quinazolin-4(3H)-one
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Quantity
|
3.9 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C2C(NC(=NC2=CC1)C1=CC(=CC=C1)[N+](=O)[O-])=O
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
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Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at −78° C. for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm to RT upon which it
|
Type
|
STIRRING
|
Details
|
was stirred for a further 3 h
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was re-cooled to −78° C.
|
Type
|
STIRRING
|
Details
|
stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched by the addition of EtOH (60 mL)
|
Type
|
TEMPERATURE
|
Details
|
to warm to RT
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
WAIT
|
Details
|
was continued for 1 h at RT, upon which
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
a precipitate formed
|
Type
|
FILTRATION
|
Details
|
the yellow solid was collected via filtration
|
Type
|
WASH
|
Details
|
washed with Et2O and EtOH
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
OC=1C=C2C(NC(=NC2=CC1)C1=CC(=CC=C1)[N+](=O)[O-])=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 10.5 mmol | |
AMOUNT: MASS | 2.96 g | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 80.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |